An In-Depth Technical Guide to 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione, a heterocyclic compound belonging to the pharmacologically significant phthalimide class. Phthalimide and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document details the chemical identity, physicochemical properties, and a representative synthetic protocol for the title compound. Furthermore, it explores the potential biological significance of this molecule by drawing parallels with the broader class of phthalimide derivatives, which are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties, among others.[2][3][4] This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction
The isoindoline-1,3-dione moiety, commonly known as the phthalimide group, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and lipophilic nature contribute to its ability to interact with various biological targets, making it a versatile scaffold for drug design.[5] The inherent biological activities of phthalimide derivatives are broad, with established examples in anti-inflammatory, anticonvulsant, analgesic, and anticancer therapies.[1][6] The introduction of a pyridin-2-ylethyl substituent to the phthalimide core, as in 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione, presents an intriguing molecule with potential for novel pharmacological activities. The pyridine ring, a common motif in pharmaceuticals, can engage in hydrogen bonding and π-stacking interactions, potentially enhancing the binding affinity of the molecule to biological targets. This guide aims to consolidate the known information on this specific derivative and provide a framework for its further investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [7] |
| Molecular Weight | 252.27 g/mol | [7] |
| CAS Number | 17624-26-9 | [7] |
| Melting Point | 89-92 °C | [7] |
| Boiling Point | 227 °C (at 10 mmHg) | [7] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons (predicted) |
Synthesis and Characterization
The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry. A general and robust method involves the condensation of phthalic anhydride with a primary amine.
Synthetic Pathway
The synthesis of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione typically proceeds via the reaction of phthalic anhydride with 2-(2-aminoethyl)pyridine. This reaction can be carried out under various conditions, often involving heating in a suitable solvent.
Caption: General synthesis of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione.
Experimental Protocol
Materials:
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Phthalic anhydride
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2-(2-Aminoethyl)pyridine
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Glacial acetic acid or Dimethylformamide (DMF)
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of phthalic anhydride and 2-(2-aminoethyl)pyridine in a minimal amount of glacial acetic acid or DMF.
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Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the cooled reaction mixture into ice-cold water with stirring.
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Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione.
Characterization
The structural confirmation of the synthesized compound would be achieved through standard spectroscopic techniques. Although specific spectra for the title compound were not found in the search results, the expected characteristic signals are outlined below based on the analysis of similar structures.[5][8][9]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide and pyridine rings, as well as two triplet signals corresponding to the ethyl linker.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the imide group, typically in the range of 165-170 ppm, in addition to the aromatic and aliphatic carbons.
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FT-IR: The infrared spectrum will be characterized by strong absorption bands for the symmetric and asymmetric stretching of the carbonyl groups of the imide functionality, typically around 1770 and 1700 cm⁻¹.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol ).
Potential Biological Activity and Applications
While specific biological studies on 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione are not extensively reported in the available literature, the well-documented and diverse pharmacological profile of the phthalimide scaffold provides a strong basis for predicting its potential therapeutic applications.[2][3][4]
Anti-inflammatory Activity
Numerous phthalimide derivatives have been reported to possess significant anti-inflammatory properties.[1] The mechanism of action often involves the inhibition of pro-inflammatory cytokines such as TNF-α. The structural features of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione make it a candidate for investigation as a novel anti-inflammatory agent.
Antimicrobial Activity
The phthalimide core is present in various compounds with demonstrated antibacterial and antifungal activities.[10] The incorporation of the pyridine moiety, which is also a component of many antimicrobial drugs, may enhance this activity. Therefore, evaluating the antimicrobial spectrum of this compound is a promising area of research.
Anticancer Activity
The discovery of the immunomodulatory and anti-angiogenic effects of thalidomide, a well-known phthalimide derivative, has spurred extensive research into this class of compounds as anticancer agents.[4] The potential of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione to exhibit cytotoxic or cytostatic effects against various cancer cell lines warrants investigation.
Other Potential Applications
The versatility of the phthalimide scaffold extends to a range of other biological activities, including anticonvulsant and analgesic effects.[1] Furthermore, derivatives of isoindoline-1,3-dione have been explored as inhibitors of enzymes such as acetylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[11]
Caption: Potential biological activities based on structural components.
Future Directions
This technical guide consolidates the fundamental information available for 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione. However, to fully elucidate its potential, further research is imperative. Key future directions include:
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Detailed Synthesis and Optimization: Development and publication of a detailed, optimized, and scalable synthetic protocol.
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Comprehensive Spectroscopic Analysis: Full characterization of the compound using modern spectroscopic techniques to provide a complete and verifiable dataset.
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In-depth Biological Screening: Systematic evaluation of the compound's biological activity across a range of assays, including anti-inflammatory, antimicrobial, and anticancer screens.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the pyridine and phthalimide moieties to the observed biological effects.
Conclusion
2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is a molecule of significant interest within the field of medicinal chemistry. Its structural composition, combining the privileged phthalimide scaffold with a pyridine ring, suggests a high potential for diverse pharmacological activities. While a comprehensive experimental profile for this specific compound is yet to be fully established in the public domain, this guide provides a solid foundation of its known properties and a roadmap for future research. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. printo.2promojournal.com [printo.2promojournal.com]
- 4. redalyc.org [redalyc.org]
- 5. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. jetir.org [jetir.org]
- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

